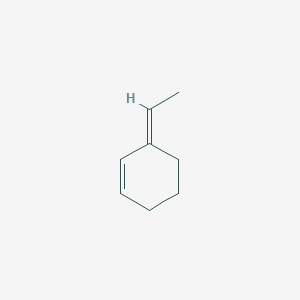![molecular formula C16H8N4O B231788 Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
Acenaphtho[1,2-g]pteridin-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphtho[1,2-g]pteridin-11-ol is a heterocyclic compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a derivative of pteridine, which is a well-known class of compounds with diverse biological activities. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of Acenaphtho[1,2-g]pteridin-11-ol is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes involved in biological processes. For example, it inhibits the activity of tyrosine kinases, which are involved in cell signaling pathways. It also inhibits the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. It also reduces the levels of nitric oxide, which is involved in inflammation. Moreover, it has been shown to increase the levels of glutathione, which is involved in detoxification processes.
Avantages Et Limitations Des Expériences En Laboratoire
Acenaphtho[1,2-g]pteridin-11-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high potency, which makes it useful for studying biological processes. However, it has some limitations, including its low solubility in water, which can affect its bioavailability.
Orientations Futures
Acenaphtho[1,2-g]pteridin-11-ol has several potential future directions for scientific research. It can be further studied for its anti-tumor activity, where it can be used as a potential anti-cancer drug. It can also be studied for its anti-inflammatory activity, where it can be used to treat various inflammatory diseases. Moreover, it can be studied for its anti-bacterial and anti-viral activities, where it can be used to develop new antibiotics and antiviral drugs. Additionally, it can be studied for its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials.
Conclusion:
This compound is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis methods have been optimized to achieve high yields and purity. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. It has several advantages for lab experiments, including its stability and potency. Its future directions include further studies for its anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral activities, as well as its potential applications in nanotechnology.
Méthodes De Synthèse
Acenaphtho[1,2-g]pteridin-11-ol can be synthesized using various methods, including the condensation of 2-amino-4-acenaphthenone with 2,4-dioxo-5-methyl-1,2,3,4-tetrahydropteridine, followed by cyclization. Another method involves the reaction of 2-amino-4-acenaphthenone with 5,6,7,8-tetrahydro-6-oxo-2-pteridinamine, followed by cyclization. These methods have been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Acenaphtho[1,2-g]pteridin-11-ol has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, where it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory activity, where it reduces the production of pro-inflammatory cytokines. Moreover, it has been studied for its anti-bacterial and anti-viral activities, where it inhibits the growth of bacteria and viruses.
Propriétés
Formule moléculaire |
C16H8N4O |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
8H-acenaphthyleno[1,2-g]pteridin-11-one |
InChI |
InChI=1S/C16H8N4O/c21-16-14-15(17-7-18-16)20-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)19-14/h1-7H,(H,17,18,20,21) |
Clé InChI |
CVPZDDJGUBHDMD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2 |
SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(NC=NC5=O)N=C4C3=CC=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=C5C(=NC=NC5=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)







![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)
